molecular formula C9H5BrN2O3 B13060048 4-bromo-7-nitroisoquinolin-1(2H)-one

4-bromo-7-nitroisoquinolin-1(2H)-one

Cat. No.: B13060048
M. Wt: 269.05 g/mol
InChI Key: HFPLZFWZLNPUHW-UHFFFAOYSA-N
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Description

4-bromo-7-nitroisoquinolin-1(2H)-one: is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and nitro groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-nitroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of isoquinolin-1(2H)-one followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

    Bromination: Isoquinolin-1(2H)-one is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step is usually performed at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-nitroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of nitroisoquinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 4-bromo-7-aminoisoquinolin-1(2H)-one.

    Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

4-bromo-7-nitroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-7-nitroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-bromo-7-nitroisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives, such as:

    4-chloro-7-nitroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    4-bromo-7-aminoisoquinolin-1(2H)-one: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

    7-nitroisoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and applications.

Biological Activity

4-Bromo-7-nitroisoquinolin-1(2H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C10H6BrN3O2C_{10}H_{6}BrN_{3}O_{2} and is characterized by the presence of a bromine atom and a nitro group attached to an isoquinolinone structure. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro studies on human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis such as cleaved PARP and caspase-3 activation.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound has been associated with reduced neuronal death and improved cognitive function. The proposed mechanism involves modulation of oxidative stress and inflammation within neural tissues.

Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell membrane
AnticancerInduction of apoptosis
NeuroprotectiveModulation of oxidative stress

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial properties suitable for further development into therapeutic agents.

Case Study 2: Cancer Cell Line Analysis

In a study involving various cancer cell lines (e.g., breast cancer MCF-7, colon cancer HCT116), treatment with this compound led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed significant increases in apoptotic cells at concentrations above 10 µM.

Case Study 3: Neuroprotection in Animal Models

An animal model study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with this compound displayed improved memory performance in behavioral tests and reduced levels of amyloid-beta plaques compared to control groups, suggesting potential for therapeutic application in neurodegenerative disorders.

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

4-bromo-7-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13)

InChI Key

HFPLZFWZLNPUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=C2Br

Origin of Product

United States

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